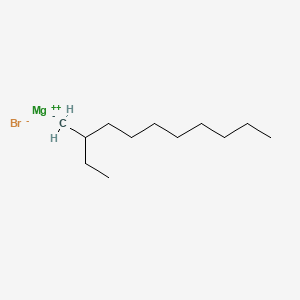
magnesium;3-methanidylundecane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;3-methanidylundecane;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and an organic moiety, specifically 3-methanidylundecane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-methanidylundecane;bromide typically involves the reaction of magnesium metal with 3-methanidylundecane bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The general reaction can be represented as follows:
3-methanidylundecane bromide+Mg→this compound
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium metal. The reaction mixture is then heated to facilitate the formation of the Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;3-methanidylundecane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen exchange reactions with other halides.
Electrophiles: Reacts with electrophiles like carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Hydrocarbons: From reactions with halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium;3-methanidylundecane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Wirkmechanismus
The mechanism of action of magnesium;3-methanidylundecane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack by the organic moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bromide (MgBr2): Used as a catalyst in polymerization reactions.
Grignard Reagents (RMgX): A broad class of organomagnesium compounds used in organic synthesis.
Organolithium Compounds (RLi): Similar reactivity but often more reactive than Grignard reagents.
Uniqueness
Magnesium;3-methanidylundecane;bromide is unique due to its specific organic moiety, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers unique advantages in terms of functional group tolerance and reaction conditions.
Eigenschaften
CAS-Nummer |
651303-25-2 |
|---|---|
Molekularformel |
C12H25BrMg |
Molekulargewicht |
273.54 g/mol |
IUPAC-Name |
magnesium;3-methanidylundecane;bromide |
InChI |
InChI=1S/C12H25.BrH.Mg/c1-4-6-7-8-9-10-11-12(3)5-2;;/h12H,3-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VPDHOWFKCPAFPY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC([CH2-])CC.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
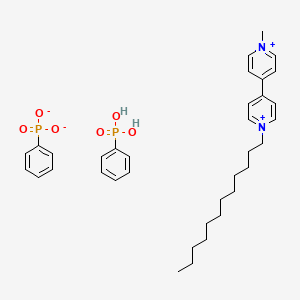
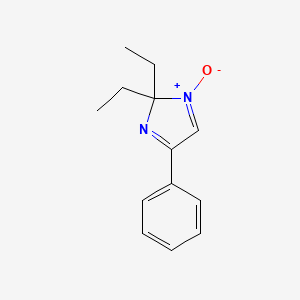
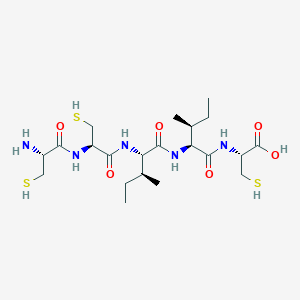
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
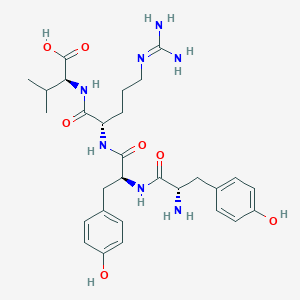
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
